Fgfr3-IN-7

FGFR3 Kinase Inhibitor Potency Comparison

Fgfr3-IN-7 (CAS 2833703-79-8) is a potent, selective small-molecule inhibitor of fibroblast growth factor receptor 3 (FGFR3), a receptor tyrosine kinase frequently dysregulated in cancers including bladder carcinoma, non-small cell lung cancer, and hepatocellular carcinoma. It demonstrates an IC50 value of less than 350 nM against FGFR3 in cell-free kinase assays and is supplied for research use as a tool compound to interrogate FGFR3-driven signaling pathways.

Molecular Formula C25H24FN9O
Molecular Weight 485.5 g/mol
Cat. No. B12379917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr3-IN-7
Molecular FormulaC25H24FN9O
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESCCC(C1=NC=C(C=C1)F)OC2=CC(=CC3=NC=C(N23)C#N)C4=C(N(N=N4)C5CCN(CC5)C#N)C
InChIInChI=1S/C25H24FN9O/c1-3-22(21-5-4-18(26)13-29-21)36-24-11-17(10-23-30-14-20(12-27)34(23)24)25-16(2)35(32-31-25)19-6-8-33(15-28)9-7-19/h4-5,10-11,13-14,19,22H,3,6-9H2,1-2H3/t22-/m0/s1
InChIKeyOJPFVRHOOUGMEK-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fgfr3-IN-7: A Selective FGFR3 Inhibitor for Targeted Cancer Research – Technical Specifications and Procurement Considerations


Fgfr3-IN-7 (CAS 2833703-79-8) is a potent, selective small-molecule inhibitor of fibroblast growth factor receptor 3 (FGFR3), a receptor tyrosine kinase frequently dysregulated in cancers including bladder carcinoma, non-small cell lung cancer, and hepatocellular carcinoma [1]. It demonstrates an IC50 value of less than 350 nM against FGFR3 in cell-free kinase assays [2] and is supplied for research use as a tool compound to interrogate FGFR3-driven signaling pathways [3]. Its molecular formula is C25H24FN9O with a molecular weight of 485.52 g/mol [4].

Why FGFR3 Inhibitors Are Not Interchangeable: Selectivity Profiles and Potency Ranges Demand Precise Compound Selection


FGFR3 inhibitors exhibit marked heterogeneity in their potency, isoform selectivity, and off-target profiles, which directly impacts experimental outcomes and procurement decisions [1]. Clinically advanced pan-FGFR inhibitors (e.g., AZD4547, erdafitinib) often inhibit FGFR1/2/3 with sub-nanomolar to low nanomolar potency, while next-generation isoform-selective agents (e.g., LOXO-435, TYRA-300) are engineered for FGFR3-specific targeting [2]. Fgfr3-IN-7 occupies a distinct niche: it is reported as a selective FGFR3 inhibitor with moderate potency (IC50 <350 nM), yet detailed selectivity data against other FGFR isoforms or unrelated kinases remain unpublished in the peer-reviewed literature [3]. This data sparsity underscores the importance of selecting Fgfr3-IN-7 based on its unique chemical scaffold and the vendor-asserted selectivity claim, rather than assuming functional interchangeability with more potent or pan-selective FGFR3 inhibitors .

Quantitative Differentiation of Fgfr3-IN-7: A Procurement-Focused Evidence Synthesis


Comparative Potency of Fgfr3-IN-7 Against FGFR3 Relative to Other Research-Grade Inhibitors

Fgfr3-IN-7 exhibits an IC50 of <350 nM against FGFR3 in cell-free kinase assays [1]. This potency is substantially lower than that of other commercially available FGFR3 inhibitors such as FGFR3-IN-5 (IC50 3 nM for FGFR3) and AZD4547 (IC50 1.8 nM for FGFR3) . The ~100-fold difference in potency positions Fgfr3-IN-7 as a moderate-affinity tool, potentially suitable for applications where high-potency inhibition may obscure nuanced signaling dynamics or induce off-target effects.

FGFR3 Kinase Inhibitor Potency Comparison

Selectivity of Fgfr3-IN-7 for FGFR3 Over Other FGFR Isoforms: A Comparative Assessment

Vendors describe Fgfr3-IN-7 as a 'selective' FGFR3 inhibitor, yet no publicly available selectivity data (e.g., IC50 values against FGFR1, FGFR2, FGFR4, or other kinases) could be identified [1]. In contrast, FGFR3-IN-5 has disclosed selectivity: IC50 values of 3 nM (FGFR3), 44 nM (FGFR2), and 289 nM (FGFR1), demonstrating a >100-fold window for FGFR3 over FGFR1 . The absence of quantitative selectivity metrics for Fgfr3-IN-7 means its isoform discrimination remains unverified, and procurement decisions must rely on the vendor's qualitative claim.

FGFR3 Selectivity Kinase Profiling Off-target Activity

Comparative Physicochemical Properties of Fgfr3-IN-7 for Formulation and Assay Development

Fgfr3-IN-7 has a molecular weight of 485.52 g/mol, a calculated logP (XLogP3-AA) of 4.2, and nine hydrogen bond acceptors, with no hydrogen bond donors [1]. These properties contrast with FGFR3-IN-5 (MW 493.53, cLogP ~3.8) and AZD4547 (MW 463.0, cLogP ~3.1) , suggesting Fgfr3-IN-7 may exhibit lower aqueous solubility and higher lipophilicity. Such differences influence solvent selection for in vitro assays and formulation strategies for in vivo studies.

Physicochemical Properties Solubility Formulation

Unique Chemical Scaffold of Fgfr3-IN-7 as a Differentiator for Intellectual Property and Research Applications

Fgfr3-IN-7 is built on a 7-substituted imidazo[1,2-a]pyridine-3-carbonitrile core, featuring a (1S)-1-(5-fluoro-2-pyridinyl)propoxy side chain and a 1-(1-cyanopiperidin-4-yl)-5-methyltriazol-4-yl substituent [1]. This scaffold differs substantially from the pyrazolo[3,4-d]pyrimidine core of FGFR3-IN-5 and the quinoxaline-based structure of erdafitinib [2]. The structural uniqueness may confer distinct binding kinetics, metabolic stability, or patentability, though specific structure-activity relationship data are not publicly available.

Chemical Scaffold Imidazopyridine Structure-Activity Relationship

Recommended Research and Procurement Scenarios for Fgfr3-IN-7 Based on Empirical Evidence


Moderate-Potency FGFR3 Inhibition in Cellular Signaling Studies

Given its IC50 of <350 nM [1], Fgfr3-IN-7 is suitable for experiments where near-complete target engagement is undesirable—for example, when studying feedback regulation, partial inhibition phenotypes, or dose-response relationships in FGFR3-dependent cancer cell lines. Researchers seeking a less potent alternative to FGFR3-IN-5 or AZD4547 may find Fgfr3-IN-7 advantageous for preserving subtle signaling dynamics.

Chemical Probe for FGFR3-Driven Tumor Models with Unvalidated Selectivity Requirements

Fgfr3-IN-7 is marketed as a selective FGFR3 inhibitor and can be deployed as a chemical probe in bladder cancer, hepatocellular carcinoma, and other FGFR3-associated malignancies [2]. However, due to the absence of published selectivity data [3], users should independently verify isoform specificity in their experimental systems. The compound's moderate potency may also facilitate washout experiments or combinatorial studies.

Procurement for Structure-Activity Relationship (SAR) and Medicinal Chemistry Programs

The imidazo[1,2-a]pyridine-3-carbonitrile scaffold of Fgfr3-IN-7 [4] offers a structurally distinct template for medicinal chemistry optimization. Procurement may be justified for SAR exploration, scaffold-hopping exercises, or as a reference compound in patent filings. Its unique substitution pattern could inspire novel FGFR3 inhibitor series with differentiated binding modes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fgfr3-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.